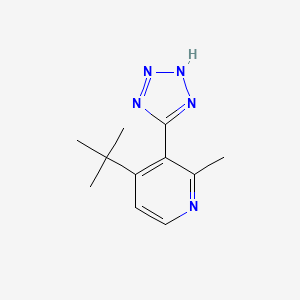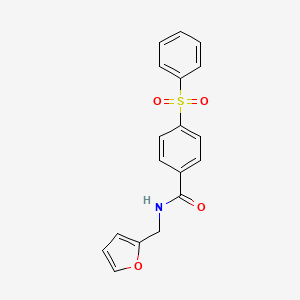
4-tert-butyl-2-methyl-3-(2H-tetrazol-5-yl)pyridine
説明
4-tert-butyl-2-methyl-3-(2H-tetrazol-5-yl)pyridine is a useful research compound. Its molecular formula is C11H15N5 and its molecular weight is 217.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 217.13274550 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Synthesis and Characterization
- Regioselectivity in Synthesis : A study on the synthesis of related pyrazole compounds highlights the importance of reaction media and conditions in achieving high regioselectivity, which is crucial for the precise design of chemical compounds including tetrazole derivatives (Martins et al., 2012).
- Ligand Synthesis and Metal Extraction : Research into the synthesis of pyridine-based ligands, including those related to tetrazole derivatives, underscores their potential in metal ion extraction, particularly for nickel(II) and copper(II) (Pearce et al., 2019).
2. Material Applications
- Polymer Development : The development of poly(pyridine–imide)s using monomers containing pyridine and tert-butyl substituents, akin to the tetrazole derivative, demonstrates their application in creating polymers with high thermal stability and potential fluorescent properties (Lu et al., 2014).
- Organic Light Emitting Diodes (OLEDs) : The synthesis of Pt(II) complexes with pyridinyl pyrazolate chelates, similar to tetrazole derivatives, shows their use in creating efficient OLEDs with high luminance and color-rendering index (Huang et al., 2013).
3. Chemical Reactivity
- Synthesis of High Energetic Polymers : A novel approach to synthesize tetrazole-containing buta-1,3-diynes, closely related to the query compound, has implications in creating electroconductive and high energetic polymers (Belousov & Zuraev, 2019).
- Angiotensin II Antagonists : The synthesis and characterization of compounds with diazinyl and pyridinylimidazoles, which are structurally similar to tetrazole derivatives, indicate their potential application in developing angiotensin II antagonists (Harmat et al., 1995).
4. Crystallography and Structural Analysis
- Hydrogen-Bonded Structures : Studies of hydrogen-bonded chains in certain pyrazolo[3,4-b]pyridine derivatives reveal the impact of minor changes in substituents on hydrogen-bonded structures, which is important for understanding molecular interactions and designing new compounds (Trilleras et al., 2008).
特性
IUPAC Name |
4-tert-butyl-2-methyl-3-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-7-9(10-13-15-16-14-10)8(5-6-12-7)11(2,3)4/h5-6H,1-4H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERYWHIRHAPUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C2=NNN=N2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5566165.png)
![N-[(E)-(4-acetamidophenyl)methylideneamino]-2-(azocan-1-yl)acetamide](/img/structure/B5566179.png)
![N-[1-(3-methoxyanilino)-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B5566184.png)
![2-[2-(2-pyridinyl)ethyl]-9-D-threonyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5566191.png)
![[5-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-furyl]methanol](/img/structure/B5566211.png)
![[3-(cyclopropylmethyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol](/img/structure/B5566219.png)
![4-tert-butyl-N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B5566223.png)
![N-(3-chlorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5566225.png)
![ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5566235.png)
![5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5566247.png)
![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5566252.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5566257.png)
![3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine](/img/structure/B5566260.png)
